REACTION_CXSMILES
|
[CH:1]1([C:5]([CH2:10][OH:11])([CH2:8]O)[CH2:6][OH:7])[CH2:4][CH2:3][CH2:2]1.C(=O)(OCC)OCC.[OH-].[K+]>>[CH:1]1([C:5]2([CH2:6][OH:7])[CH2:8][O:11][CH2:10]2)[CH2:2][CH2:3][CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(CO)(CO)CO
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
Ethanol was then distilled off at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
the residue distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C1(COC1)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |